molecular formula C11H20N4O B2576482 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea CAS No. 2011796-04-4

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea

Cat. No.: B2576482
CAS No.: 2011796-04-4
M. Wt: 224.308
InChI Key: PPNLFKOSGLVWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea is a chemical compound featuring a pyrazolyl-urea scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . Molecules incorporating this core structure have been extensively investigated for their ability to interact with a variety of biological targets, particularly protein kinases. The urea moiety serves as a key pharmacophore, capable of forming multiple hydrogen bonds with enzyme active sites, which can lead to potent and selective inhibition . Potential Research Applications: This compound is intended for research purposes only. Its structural profile suggests potential utility in several preclinical research areas, which may include: • Kinase Inhibition Studies: Pyrazolyl-ureas are known to exhibit activity against various kinase targets, such as Src and p38 MAPK, which are implicated in cancer and inflammatory diseases . • Anticancer Research: Similar compounds have shown promise in inhibiting proliferative signaling pathways in vitro . • Anti-inflammatory Research: The scaffold's potential interaction with inflammatory pathways could be explored in cellular models . • Chemical Biology: It may be used as a tool compound to probe enzyme function and signal transduction mechanisms. Researchers are encouraged to conduct their own experiments to validate the specific activity, mechanism of action, and physicochemical properties of this compound. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-tert-butyl-1-methyl-1-[(2-methylpyrazol-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-11(2,3)13-10(16)14(4)8-9-6-7-12-15(9)5/h6-7H,8H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLFKOSGLVWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(C)CC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea typically involves a multi-step process. One common method includes the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

a. Substituent Effects

  • Target Compound : The tert-butyl group is electron-donating and sterically demanding, which may reduce solubility in polar solvents but enhance thermal stability. The pyrazole-methyl group provides a planar aromatic system for intermolecular interactions .
  • The fluorophenyl-urea derivatives exhibit enhanced solubility in aprotic solvents compared to tert-butyl analogs .
  • Pyrazole-Thiophene Hybrids (e.g., 7a/7b in ): Thiophene and cyano groups introduce electron-deficient regions, favoring charge-transfer interactions. These compounds lack the urea moiety but share pyrazole cores, highlighting the role of urea in hydrogen bonding .
Hydrogen-Bonding and Crystal Packing
  • Target Compound: The urea group (-NH-C(=O)-NH-) forms two N-H donors and one carbonyl acceptor, enabling classic R₁²(6) or R₂²(8) hydrogen-bonding motifs (as per Etter’s rules). The tert-butyl group may disrupt extended networks due to steric hindrance .
  • Fluorophenyl Ureas : Fluorine can engage in weak C-H···F interactions, supplementing urea-based hydrogen bonds. This results in denser crystal packing and higher melting points compared to tert-butyl derivatives .
  • Malononitrile/Thiophene Derivatives: These lack urea groups but utilize cyano or thiophene sulfur atoms for weaker hydrogen bonds (e.g., C≡N···H-N), leading to less robust supramolecular architectures .

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